N-Cyclohexyl-N-isopropylpropane-1,3-diamine
Description
Properties
IUPAC Name |
N'-cyclohexyl-N'-propan-2-ylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-11(2)14(10-6-9-13)12-7-4-3-5-8-12/h11-12H,3-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAJCEWCRWAPGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCN)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cyclohexyl-N-isopropylpropane-1,3-diamine can be synthesized through a multi-step process involving the reaction of cyclohexylamine with isopropylamine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined and subjected to optimized reaction conditions. The process may include purification steps such as distillation or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N-isopropylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and alkylating agents are often employed.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
N-Cyclohexyl-N-isopropylpropane-1,3-diamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N-isopropylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects on Hydrophobicity :
- The dodecyl and dodecyloxy groups in and confer extreme hydrophobicity, making these compounds suitable for surfactant applications. In contrast, the cyclohexyl-isopropyl combination in the target compound offers moderate hydrophobicity, balancing solubility in organic solvents and steric bulk .
- The methoxyethyl group in introduces polarity, enhancing water solubility compared to purely alkyl-substituted analogs .
Boiling Points and Thermal Stability :
- Longer alkyl chains (e.g., dodecyloxy in ) correlate with higher boiling points (>400°C) due to increased van der Waals interactions. The target compound, with smaller substituents, likely has a lower boiling point (~250–300°C) .
Acidity (pKa) :
- The pKa of the dodecyloxy derivative (10.19±0.10) suggests moderately basic amine groups, comparable to the target compound. Electron-donating substituents like cyclohexyl may slightly lower pKa relative to electron-withdrawing groups .
Applications: Dodecyl/dodecyloxy derivatives: Primarily used in surfactants and agrochemicals due to their amphiphilic nature . Methoxyethyl derivative: Potential in pharmaceutical synthesis owing to its polar functionality . Cyclohexyl-isopropyl derivative: Likely employed in catalysis or polymer stabilization, leveraging steric hindrance to modulate reaction kinetics .
Research Findings and Limitations
- Synthetic Challenges : Steric hindrance from cyclohexyl/isopropyl groups may complicate synthetic routes, requiring optimized conditions for high yields .
- Toxicity Data: Limited toxicity information exists for the target compound, but analogs like N-(3-Aminopropyl)-n-dodecylpropane-1,3-diamine are classified as hazardous (>80% purity), necessitating careful handling .
- Computational Predictions : Predicted properties (e.g., boiling points, pKa) rely on empirical models due to a lack of experimental data for the exact compound .
Biological Activity
N-Cyclohexyl-N-isopropylpropane-1,3-diamine, also known as a polyamine compound, has garnered interest in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
- Chemical Formula: C₉H₂₀N₂
- Molecular Weight: 156.2685 g/mol
- CAS Registry Number: 3312-60-5
- IUPAC Name: this compound
This compound exhibits its biological activity primarily through its interaction with various cellular targets. The compound is believed to influence cellular pathways related to inflammation, cell proliferation, and apoptosis. Specifically, it may modulate the activity of enzymes involved in these processes, thereby affecting the overall cellular environment.
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines in macrophages, which may be beneficial in treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A study involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with this compound resulted in a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests its potential utility in managing conditions characterized by excessive inflammation.
Potential Therapeutic Applications
Given its biological activities, this compound is being explored for various therapeutic applications:
- Antimicrobial Agents : Its effectiveness against bacterial infections positions it as a candidate for developing new antibiotics.
- Anti-inflammatory Drugs : The ability to modulate inflammatory responses may lead to new treatments for chronic inflammatory diseases.
- Cancer Therapy : Preliminary studies suggest that the compound may influence cancer cell proliferation and apoptosis pathways.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-Cyclohexyl-N-isopropylpropane-1,3-diamine?
- Methodological Answer : The compound can be synthesized via a multi-step reaction involving alkylation and amine functionalization. For example, a protocol using N,N-dimethylformamide (DMF) as the solvent, N-ethyl-N,N-diisopropylamine (DIPEA) as a base, and a reaction temperature of 80°C for 5 hours has been reported to yield intermediates with ~31% efficiency. Precise stoichiometric ratios (e.g., 1:1 molar ratio of starting amines) and inert atmosphere conditions are critical to minimize side reactions .
Q. How can researchers purify this compound to achieve high chemical purity?
- Methodological Answer : Post-synthesis purification often employs column chromatography with silica gel (using a gradient of ethyl acetate and hexane) or recrystallization from ethanol. Analytical techniques like HPLC or GC-MS should confirm purity (>95%). Safety protocols, including glovebox use for air-sensitive intermediates, are recommended to prevent degradation .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, flame-retardant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
- First Aid : In case of skin contact, wash immediately with soap and water. For accidental ingestion, rinse the mouth and seek medical attention .
- Disposal : Follow hazardous waste regulations; neutralize residual amines with acetic acid before disposal .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this compound be resolved?
- Methodological Answer : Use the SHELX software suite (e.g., SHELXL for refinement) to analyze X-ray diffraction data. Compare experimental bond lengths and angles with computational models (DFT or molecular dynamics). Discrepancies may arise from solvent effects or crystal packing; iterative refinement and twinning analysis (via SHELXD) can resolve ambiguities .
Q. What experimental strategies address conflicting biological activity data in cytotoxicity studies?
- Methodological Answer :
- Dose-Response Analysis : Perform IC50 assays across multiple cell lines (e.g., prostate cancer cells) to establish reproducibility .
- Mechanistic Studies : Use RNA-seq or proteomics to identify pathways affected by the compound. For example, polyamine catabolism modulation has been linked to tumor growth inhibition in prostate cancer models .
- Control Experiments : Include reference compounds (e.g., tetrabutylpropanediamine derivatives) to benchmark activity .
Q. How can researchers evaluate the environmental toxicity of this compound?
- Methodological Answer :
- Ecotoxicity Assays : Use Daphnia magna or algae growth inhibition tests to assess acute toxicity.
- Degradation Studies : Perform photolysis or biodegradation experiments under simulated environmental conditions (pH 7, 25°C). Note that current data on bioaccumulation potential are limited, necessitating further OECD 305 guideline testing .
Q. What advanced spectroscopic techniques are suitable for characterizing its interaction with biomolecules?
- Methodological Answer :
- NMR Titration : Monitor chemical shift changes in - or -NMR to identify binding sites on proteins or DNA.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., ) with immobilized receptors.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
